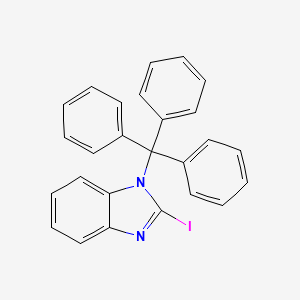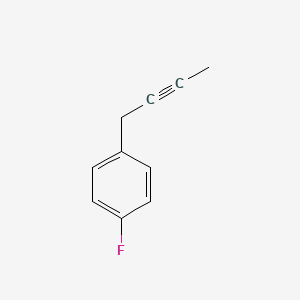![molecular formula C13H21IN4 B12631873 1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole CAS No. 919097-79-3](/img/structure/B12631873.png)
1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole is a chemical compound that features a unique structure combining a bicyclohexane moiety with a tetrazole ring The presence of an iodine atom at the 5-position of the tetrazole ring adds to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole typically involves the following steps:
Formation of the Bicyclohexane Moiety: The bicyclohexane structure can be synthesized through a [2+2] cycloaddition reaction of cyclohexene derivatives.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cyclization reaction involving an azide and a nitrile precursor.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the above synthetic routes with optimizations for yield and purity. This may include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted tetrazoles can be formed.
Oxidation Products: Oxidized forms of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole ring.
Wissenschaftliche Forschungsanwendungen
1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes involving tetrazole derivatives.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole involves its interaction with specific molecular targets. The iodine atom and the tetrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,1’-Bicyclohexyl: A structurally related compound with two cyclohexane rings but lacking the tetrazole ring and iodine atom.
1,1’-Bi(cyclohexane)-4,4’-diol: A similar compound with hydroxyl groups instead of the tetrazole ring.
1,1’-Bi(cyclohexane)-1-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness: 1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole is unique due to the combination of the bicyclohexane moiety with the tetrazole ring and the presence of an iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
919097-79-3 |
|---|---|
Molekularformel |
C13H21IN4 |
Molekulargewicht |
360.24 g/mol |
IUPAC-Name |
1-(4-cyclohexylcyclohexyl)-5-iodotetrazole |
InChI |
InChI=1S/C13H21IN4/c14-13-15-16-17-18(13)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-12H,1-9H2 |
InChI-Schlüssel |
JNRLLWPTVNDISN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCC(CC2)N3C(=NN=N3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12631790.png)
![4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine](/img/structure/B12631802.png)

![N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12631812.png)
![5-(4-ethylphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12631820.png)


![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)
![2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)

![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)

![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
